Di-n-octyl Sulfone

Beschreibung

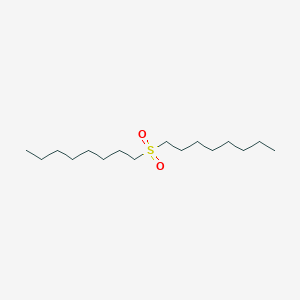

Di-n-octyl sulfone (C₁₆H₃₄O₂S) is a sulfone compound characterized by two linear octyl chains attached to a sulfonyl group (S=O₂). Sulfones are notable for their chemical stability, polarity, and diverse applications, ranging from pharmaceuticals to industrial processes. The sulfone group’s ability to engage in hydrogen bonding and dipole interactions underpins its utility in biological and material sciences .

Eigenschaften

IUPAC Name |

1-octylsulfonyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2S/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPCGEVFZZYCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396570 | |

| Record name | Di-n-octyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-20-7 | |

| Record name | Di-n-octyl Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Di-n-octyl sulfone can be synthesized through the oxidation of di-n-octyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure the reaction proceeds smoothly .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of n-octanol with concentrated sulfuric acid. This method is preferred due to its cost-effectiveness and the availability of raw materials. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Di-n-octyl sulfone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce sulfonic acids.

Reduction: It can be reduced back to di-n-octyl sulfide using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the sulfone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Di-n-octyl sulfide.

Substitution: Various substituted sulfones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Di-n-octyl sulfone has several applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of polymers, lubricants, and as an additive in various industrial processes

Wirkmechanismus

The mechanism by which di-n-octyl sulfone exerts its effects involves its ability to act as a sulfone group donor in chemical reactions. It can stabilize carbanions and facilitate various organic transformations. The molecular targets include enzymes and proteins that interact with the sulfone group, leading to changes in their activity and function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfone Compounds

Structural and Functional Analogues

The following table summarizes key sulfones, their molecular properties, and applications:

Key Comparative Findings

Physicochemical Properties

- Solubility and Polarity : Sulfones generally exhibit moderate polarity due to the sulfonyl group. Dimethyl sulfone (DMSN) is water-soluble, whereas longer-chain analogs like di-n-decyl sulfone likely have lower solubility, favoring organic solvents . This compound’s intermediate chain length may balance solubility and lipophilicity, making it suitable for emulsifiers or drug delivery systems.

- Thermal Stability: Diphenyl sulfone is renowned for its high thermal stability (melting point ~128°C), enabling use in high-performance polymers. This compound’s linear alkyl chains may reduce crystallinity compared to aromatic sulfones, affecting melting points .

Biologische Aktivität

Di-n-octyl sulfone (DOS) is a sulfone compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of DOS, including its anti-inflammatory properties, cytotoxic effects, and antimicrobial activities. The findings are supported by data from various studies, case analyses, and relevant research.

Chemical Structure and Properties

This compound is characterized by its sulfonyl functional group () attached to two octyl chains. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity in biological systems.

Anti-Inflammatory Activity

Research has demonstrated that certain sulfone derivatives exhibit significant anti-inflammatory properties. In a study evaluating various sulfone compounds, it was found that these derivatives inhibited the production of inflammatory mediators such as nitric oxide (NO) and cytokines (TNF-alpha and IL-12) in activated macrophages. Specifically, compounds similar to DOS showed dose-dependent inhibition without cytotoxic effects .

The mechanism underlying the anti-inflammatory activity involves the reduction of inducible nitric oxide synthase (iNOS) protein expression, leading to decreased inflammatory mediator production. This suggests that DOS may hold promise as a therapeutic agent in managing inflammatory conditions.

Cytotoxic Effects

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, one study indicated that certain sulfone derivatives exhibited cytotoxicity against human hepatoma cells at concentrations around 20 µM, achieving a 50% reduction in cell viability .

Case Study: Cancer Cell Lines

The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Human Hepatoma | 20 | 50% cytotoxicity |

| Breast Cancer (MCF-7) | 25 | Moderate cytotoxicity |

| Lung Cancer (A549) | 30 | Low cytotoxicity |

These findings suggest that while DOS may have potential as an anticancer agent, further research is needed to optimize its efficacy and understand its mechanisms.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In a study examining various sulfur-containing compounds, it was found that certain sulfones exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

The minimal inhibitory concentration (MIC) values for this compound against selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Escherichia coli | 62.5 |

These results indicate that this compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.